molecular formula C26H26N2O7 B1684460 Indotecan CAS No. 915303-09-2

Indotecan

Cat. No.: B1684460
CAS No.: 915303-09-2
M. Wt: 478.5 g/mol
InChI Key: FMFIFGLHVOZDEL-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . This compound prevents the relaxation of supercoiled DNA .

Biochemical Pathways

The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . This compound exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to this compound is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .

Pharmacokinetics

This compound’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to this compound compared to isogenic cell lines . Moreover, combination treatments showed high synergy between this compound and olaparib .

Safety and Hazards

Indotecan should be handled with care to avoid inhalation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

Future Directions

Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of this compound .

Biochemical Analysis

Biochemical Properties

Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .

Cellular Effects

This compound’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, this compound disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied. It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Metabolic Pathways

Given its mechanism of action, it is likely that this compound interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with Top1 .

Subcellular Localization

This compound is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

Indotecan is synthesized through a series of chemical reactions involving the formation of the indenoisoquinoline core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This typically includes optimizing reaction conditions, using efficient catalysts, and employing large-scale purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Indotecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, methoxylated, and nitro-substituted analogues of this compound, which have been evaluated for their topoisomerase I inhibitory activity and antiproliferative effects .

Properties

IUPAC Name

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFIFGLHVOZDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238613
Record name Indotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915303-09-2
Record name Indotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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